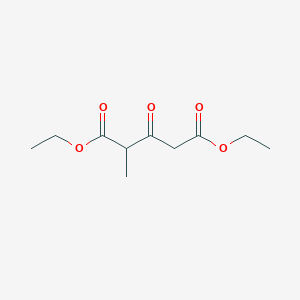

Diethyl 2-methyl-3-oxopentanedioate

CAS No.: 16631-18-8

Cat. No.: VC7951587

Molecular Formula: C10H16O5

Molecular Weight: 216.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 16631-18-8 |

|---|---|

| Molecular Formula | C10H16O5 |

| Molecular Weight | 216.23 g/mol |

| IUPAC Name | diethyl 2-methyl-3-oxopentanedioate |

| Standard InChI | InChI=1S/C10H16O5/c1-4-14-9(12)6-8(11)7(3)10(13)15-5-2/h7H,4-6H2,1-3H3 |

| Standard InChI Key | FCKSNVVXZMPTAQ-UHFFFAOYSA-N |

| SMILES | CCOC(=O)CC(=O)C(C)C(=O)OCC |

| Canonical SMILES | CCOC(=O)CC(=O)C(C)C(=O)OCC |

Introduction

Chemical Identity and Structural Properties

Diethyl 2-methyl-3-oxopentanedioate (IUPAC: diethyl 2-methyl-3-oxopentanedioate) is a diester derivative of 2-methyl-3-oxopentanedioic acid. Its molecular formula is C₁₀H₁₆O₅, with a molecular weight of 216.23 g/mol . Key structural features include:

-

Two ethyl ester groups at positions 1 and 5.

-

A methyl substituent at position 2.

-

A keto group at position 3.

Table 1: Key Physicochemical Properties

The compound’s reactivity is influenced by its electrophilic keto group and the electron-withdrawing ester moieties, making it amenable to nucleophilic additions and condensations .

Synthesis and Manufacturing

While direct synthesis protocols for diethyl 2-methyl-3-oxopentanedioate are sparsely documented, analogous compounds (e.g., dimethyl 3-oxoglutarate) are typically synthesized via esterification or Claisen condensation routes . A plausible method involves:

-

Esterification of 2-methyl-3-oxopentanedioic acid with ethanol under acidic catalysis.

-

Purification via vacuum distillation or recrystallization to isolate the diethyl ester .

Alternative approaches may leverage transesterification of methyl esters with ethanol or reaction of diketene derivatives with alcohols . Industrial-scale production often prioritizes solvent efficiency and yield optimization, with chlorinated hydrocarbons (e.g., methylene chloride) employed to minimize side reactions .

Applications in Chemical Synthesis

Diethyl 2-methyl-3-oxopentanedioate is primarily utilized as a building block in heterocyclic chemistry:

Pharmaceutical Intermediates

-

Pyridopyrimidines: The compound participates in cyclocondensation reactions with guanidine derivatives to form substituted pyridopyrimidine cores, which exhibit antimicrobial and anticancer activities .

-

Calpain Inhibitors: Its keto-ester functionality enables integration into peptidomimetic structures targeting protease enzymes .

Organocatalysis

In asymmetric synthesis, the compound’s rigid structure aids in the formation of chiral centers, particularly in Michael addition and aldol condensation reactions .

Table 2: Notable Derivatives and Their Applications

| Derivative | Application | Source |

|---|---|---|

| Pyrimido[4,5-c]pyridazines | DHPS enzyme inhibition | |

| Ethyl 2-ethoxycarbonylpropionate | Antiviral agent synthesis |

Research Advancements

Recent studies highlight its role in structure-activity relationship (SAR) optimizations:

-

Enzyme Inhibition: Modifications at the methyl and keto positions enhance binding affinity to dihydropteroate synthase (DHPS), a target in antibacterial drug discovery .

-

Thermodynamic Profiling: Isothermal titration calorimetry (ITC) and surface plasmon resonance (SPR) studies reveal that demethylated analogs exhibit improved entropic binding contributions .

Comparative Analysis with Analogous Esters

Table 3: Comparative Reactivity of Oxopentanedioate Esters

| Compound | Reactivity with Guanidine | Yield (%) | Source |

|---|---|---|---|

| Diethyl 2-methyl-3-oxopentanedioate | Moderate | 45–60 | |

| Dimethyl 3-oxoglutarate | High | 70–85 | |

| Diethyl oxalpropionate | Low | 30–40 |

Ethyl esters generally offer enhanced solubility in organic solvents compared to methyl analogs, facilitating reactions in non-polar media .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume